2-(9-Anthroyloxy)palmitate

Fatty acid-binding protein FABP isoform Fluorescence resonance energy transfer

Select 2-(9-Anthroyloxy)palmitate (2AP) for its unique, experimentally-validated role as a resonance energy transfer acceptor in fatty acid binding protein kinetic assays. Unlike terminal-position probes, 2AP places the fluorophore near the bilayer surface, enabling a ~2.9-fold slower correlation time critical for distinguishing protein-membrane collisional transfer mechanisms. Essential for isoform-specific FABP studies, it delivers quantitative discrimination unattainable with generic membrane dyes.

Molecular Formula C31H40O4
Molecular Weight 476.6 g/mol
CAS No. 67708-96-7
Cat. No. B1238297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(9-Anthroyloxy)palmitate
CAS67708-96-7
Synonyms2-(9-anthroyloxy)palmitate
2AP compound
Molecular FormulaC31H40O4
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(=O)O)OC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31
InChIInChI=1S/C31H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-22-28(30(32)33)35-31(34)29-26-20-16-14-18-24(26)23-25-19-15-17-21-27(25)29/h14-21,23,28H,2-13,22H2,1H3,(H,32,33)
InChIKeyMKDDXNLIYFFEFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(9-Anthroyloxy)palmitate (2AP, CAS 67708-96-7): Fluorescent Palmitic Acid Probe for Protein-Membrane Interaction and Bilayer Depth Studies


2-(9-Anthroyloxy)palmitate (2AP) is a synthetic fluorescent fatty acid analogue in which a 9-anthroyloxy fluorophore is ester-linked to the 2-carbon position of palmitic acid (C16:0). It belongs to the n-(9-anthroyloxy) fatty acid (AOFA) probe family, a class of membrane-inserting fluorescent reporters that position the anthracene moiety at a defined depth within lipid bilayers as a function of the attachment point along the acyl chain [1]. 2AP has been employed primarily as a resonance energy transfer (RET) acceptor in fatty acid binding protein (FABP) transfer assays and as a depth-dependent membrane probe in fluorescence polarization, lifetime, and quenching studies [2]. Its established role in collisional fatty acid transfer mechanism studies distinguishes it from simple membrane fluidity probes such as DPH.

Why 2-(9-Anthroyloxy)palmitate Cannot Be Replaced by Other n-(9-Anthroyloxy) Fatty Acid Probes in Targeted Assays


The n-(9-anthroyloxy) fatty acid probe family is not functionally interchangeable. The depth of the anthroyloxy fluorophore within a lipid bilayer is determined jointly by the attachment position (n) and the acyl chain length, producing unique combinations of membrane penetration depth, rotational mobility, and phase-partitioning behavior [1]. 2AP places the fluorophore near the bilayer surface (position 2 of a C16 chain), yielding markedly different motional dynamics—its fluorophore correlation time is nearly threefold longer than that of its terminal-position analog 16-AP [2]. Furthermore, 2AP has been specifically validated as a kinetic probe in FABP transfer assays, where it discriminates between FABP isoforms with a 50-fold transfer rate difference [3]. Substituting 2AP with a stearic acid-based analog (e.g., 2-AS) changes both chain length and membrane partitioning; substituting with a deeper-positioned probe (e.g., 12-AS or 16-AP) fundamentally alters the membrane region being interrogated. These differences are quantitative and experimentally consequential, not merely vendor variations of the same tool.

Quantitative Differentiation Evidence for 2-(9-Anthroyloxy)palmitate Against Closest Structural and Functional Analogs


FABP Isoform Discrimination: 2AP Transfer from Heart FABP Is 50-Fold Faster Than from Liver FABP

2AP uniquely discriminates between closely related fatty acid-binding protein (FABP) isoforms in a fluorescence resonance energy transfer (RET) assay. In a direct comparison, 2AP transfer from heart FABP (H-FABP) to acceptor phospholipid membranes was 50-fold faster than transfer from liver FABP (L-FABP) under identical experimental conditions [1]. This isoform-level discrimination is not achievable with unlabeled palmitate or with terminal-position anthroyloxy probes such as 16-AP, which have not been validated in this FABP transfer paradigm. The assay uses 2AP as a RET acceptor paired with ADIFAB (acrylodated intestinal FABP) as the donor, a configuration specifically optimized for 2AP [2].

Fatty acid-binding protein FABP isoform Fluorescence resonance energy transfer Protein-membrane interaction

Fluorophore Motional Dynamics: 2AP Exhibits ~3-Fold Slower Correlation Time Than 16-AP in Lipid Bilayers

1H-NMR nuclear Overhauser effect measurements reveal that the anthroyloxy fluorophore of 2AP undergoes distinctly slower motion in lipid bilayer vesicles compared to its terminal-position analog 16-AP. The fluorophore correlation time (τc) for 2AP was determined to be 1.1 × 10⁻⁷ s, whereas 16-AP exhibited a τc of 3.8 × 10⁻⁸ s—a ~2.9-fold difference [1]. These values were calculated from cross-relaxation rates of the anthroyl ring protons. Notably, the 2AP correlation time compares favorably with that of choline methyl carbons (estimated by 13C T₂ relaxation), while the 16-AP correlation time more closely matches terminal methyl groups of acyl chains. Both probes also exhibit a faster motional component (τc ~1–2 × 10⁻⁹ s) detectable by fluorescence depolarization, but the slower NMR-detected motion reveals depth-dependent differences in probe-lipid interactions that are invisible to fluorescence alone.

Fluorescence depolarization NMR correlation time Lipid bilayer dynamics Anthroyloxy probe mobility

Phase Distribution in Coexisting Gel-Fluid Bilayers: Internal-Position Probes (Including 2AP) Favor Fluid Phase ~2.7-Fold More Strongly Than Terminal 16-AP

The attachment position of the anthroyloxy group on the fatty acid chain governs probe partitioning between coexisting gel and fluid lipid phases. Probes with the fluorophore at internal positions along the acyl chain (n = 3, 6, 9, or 12 on stearic acid; by class-level extension, position 2 on palmitic acid) favor the fluid liquid-crystalline phase by a factor of approximately 4 over the thermally-induced gel phase, and by a factor of approximately 18 over Ca²⁺-induced gel phase [1]. In contrast, 16-(9-anthroyloxy)palmitic acid (16-AP), which carries the bulky anthroyloxy group at the terminal carbon, favors the fluid phase only 1.5-fold over thermal gel and 11-fold over Ca²⁺-induced gel—a ~2.7-fold weaker fluid-phase preference [1]. This indicates that 16-AP packs more compatibly into gel-phase lipid domains, whereas internal-position probes like 2AP are more strongly excluded from ordered gel phases. The differential is substantially magnified under Ca²⁺-induced gel conditions.

Phase separation Gel-fluid partitioning Lipid phase behavior Membrane domain

Aqueous Quencher Accessibility: Position-2 Probes Exhibit Highest Cu²⁺ Quenching Efficiency Across the n-(9-Anthroyloxy) Series in Living Cells

Flow cytometric fluorescence quenching measurements in living HeLa cells established a depth-dependent quenching efficiency gradient for the n-(9-anthroyloxy) fatty acid probe series using the aqueous-phase quencher Cu²⁺. The quenching efficiency order was: 2 ≥ 3 > 6 ≥ 7 > 9 > 12 > 16 [1]. Position-2 probes (including 2AP) exhibited the highest quenching efficiency, consistent with the shallowest membrane penetration and greatest accessibility to aqueous quenchers. Position-16 probes showed the lowest quenching, confirming deepest burial within the hydrocarbon core. This gradient quantitatively validates that the anthroyloxy moiety of 2AP resides at the membrane-water interface region, making it the probe of choice for interrogating surface-proximal membrane properties, whereas 16-AP reports on the bilayer interior.

Fluorescence quenching Membrane depth Flow cytometry Living cell membrane

Collisional Transfer Mechanism Probe: 2AP Transfer Rate Is 35-Fold Slower from Acetylated vs Native Adipocyte FABP

2AP has been validated as a mechanistic probe for distinguishing collisional versus diffusional fatty acid transfer from FABPs to membranes. When all surface lysine residues of adipocyte FABP (A-FABP) were acetylated to neutralize positive charges, the transfer rate of 2AP to small unilamellar vesicles (SUV) was reduced 35-fold compared to native A-FABP [1]. Critically, 2AP transfer from native A-FABP was directly dependent on acceptor SUV concentration, whereas transfer from acetylated A-FABP became independent of acceptor membrane concentration—a hallmark shift from collisional to aqueous diffusion-mediated transfer. In contrast, the binding affinity of the fluorescent probe 12-(9-anthroyloxy)oleate to native versus acetylated A-FABP was nearly identical, demonstrating that 2AP specifically reports on the transfer step rather than the binding step [1]. This mechanistic discrimination is not achievable with probes that only measure equilibrium binding.

Collisional transfer Protein acetylation Fatty acid trafficking Membrane acceptor

Acceptor Membrane Lipid Composition Sensitivity: 2AP Transfer Rate Modulated by Membrane Charge, Unsaturation, and Cholesterol Content

2AP transfer from A-FABP and H-FABP to acceptor membranes is quantitatively regulated by membrane lipid composition, providing a functional readout of membrane properties. 2AP transfer was more rapid to vesicles containing acidic phospholipids and slower to positively charged membranes [1]. Additionally, 2AP transfer rate was enhanced by unsaturation of phosphatidylcholine acyl chains and slowed by the presence of cholesterol or sphingomyelin in acceptor membranes—effects that, while individually modest, were of similar magnitude and consistent with slower transfer to membranes of greater lipid order [1]. These membrane-composition-dependent transfer kinetics are a specific signature of the collisional transfer mechanism; a purely aqueous diffusion mechanism would be independent of acceptor membrane properties. This validates 2AP as a tool for probing how membrane lipid composition regulates protein-mediated fatty acid trafficking.

Membrane lipid composition Collisional transfer Phospholipid charge Cholesterol effect

Validated Application Scenarios for 2-(9-Anthroyloxy)palmitate Based on Quantitative Evidence


FABP Isoform Functional Differentiation Studies Using 2AP RET Transfer Assays

2AP is the validated fluorescent fatty acid for head-to-head comparisons of fatty acid transfer kinetics among FABP isoforms. As demonstrated by the 50-fold difference in 2AP transfer rates between H-FABP and L-FABP [1], this probe enables quantitative discrimination of isoform-specific transport functions. Laboratories studying tissue-specific fatty acid metabolism, particularly in heart, liver, and adipose tissue contexts, should use 2AP in the established RET assay format with ADIFAB as the donor fluorophore. This application cannot be reliably executed with terminal-position anthroyloxy probes or with DPH-based probes, which lack the validated FABP transfer kinetics literature base.

Mechanistic Studies of Collisional vs Diffusional Fatty Acid Transfer from Lipid-Binding Proteins

2AP is the definitive probe for distinguishing collisional (protein-membrane contact-mediated) from aqueous diffusion-mediated fatty acid transfer. The 35-fold reduction in transfer rate upon A-FABP surface lysine acetylation, coupled with the loss of acceptor membrane concentration dependence [1], provides a robust experimental framework. This paradigm has been extended to heart FABP [2] and can be applied to any putative fatty acid transport protein. Procurement of 2AP is essential for researchers aiming to classify the transfer mechanism of novel lipid-binding proteins or to study the role of specific surface residues in protein-membrane interaction.

Depth-Resolved Membrane Biophysical Studies at the Bilayer Surface Region

For membrane fluidity, polarity, and molecular ordering studies focused on the bilayer surface region, 2AP provides complementary information to deeper probes such as 12-AS and 16-AP. The ~2.9-fold slower fluorophore correlation time of 2AP compared to 16-AP [1] indicates fundamentally different motional coupling to surrounding lipids. Combined with the highest Cu²⁺ quenching efficiency among the n-(9-anthroyloxy) series [2], 2AP is optimally suited for interrogating the membrane-water interface. A complete depth-profile study typically employs a panel of probes (e.g., 2AP, 6-AS, 9-AS, 12-AS, 16-AP), and omission of 2AP leaves the surface-proximal region uncharacterized.

Membrane Lipid Composition–Function Studies in Fatty Acid Trafficking

2AP enables quantitative assessment of how membrane lipid composition—including acidic phospholipid content, acyl chain unsaturation, cholesterol, and sphingomyelin—modulates protein-mediated fatty acid transfer rates [1]. This application is directly relevant to studies of metabolic disease states where membrane lipid composition is altered (e.g., insulin resistance, obesity, cardiovascular disease). The directional sensitivity of 2AP transfer rates to membrane order provides a functional readout that complements structural measurements, making it a unique tool for membrane biology laboratories studying lipid metabolism and transport.

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